N-[1-Dimethylaminomethylidene]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “N-[1-Dimethylaminomethylidene]benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques are used for the identification of functional groups and confirmation of the structure of the compound .Chemical Reactions Analysis
Benzamide compounds are synthesized through direct condensation of carboxylic acids and amines . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-Dimethylaminomethylidene]benzamide, also known as N-[(1E)-(Dimethylamino)methylene]benzamide, focusing on six unique applications:
Antibacterial Activity
N-[1-Dimethylaminomethylidene]benzamide has shown significant antibacterial properties. Research indicates that benzamide derivatives can inhibit the growth of various gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Antioxidant Properties
The compound exhibits strong antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial in preventing oxidative stress-related damage in biological systems. This property is valuable in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
UV-Absorbing Materials
N-[1-Dimethylaminomethylidene]benzamide can be used in the synthesis of UV-absorbing materials. These materials are essential in creating protective coatings and sunscreens that shield against harmful UV radiation. The compound’s ability to absorb UV light makes it a suitable candidate for such applications .
Heterocyclic Compound Synthesis
The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. N-[1-Dimethylaminomethylidene]benzamide’s reactivity facilitates the creation of new heterocyclic structures with potential therapeutic applications .
Biomedical Applications
Due to its biological activity, N-[1-Dimethylaminomethylidene]benzamide is explored for various biomedical applications. It has been studied for its potential in developing new drugs, particularly in targeting specific biological pathways and diseases. Its role in drug discovery and development is a key area of ongoing research .
Dendrimer Precursors
The compound is used in the synthesis of dendrimer precursors. Dendrimers are highly branched, star-shaped macromolecules with applications in drug delivery, imaging, and diagnostics. The structural properties of N-[1-Dimethylaminomethylidene]benzamide make it suitable for creating dendrimers with specific functionalities .
These applications highlight the versatility and potential of N-[1-Dimethylaminomethylidene]benzamide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Recent developments in chemical reactivity of N,N-dimethylenamino ketones UV-absorbing benzamide-based dendrimer precursors
Mechanism of Action
Target of Action
N-[1-Dimethylaminomethylidene]benzamide, also known as N-[(1E)-(Dimethylamino)methylene]benzamide, is a chemical compound that has been identified to target the lipid-transfer protein Sec14 . Sec14 is a critical protein in fungal cells, playing a significant role in lipid metabolism and transport .
Mode of Action
This selective inhibition is achieved through the compound’s interaction with its target, leading to changes in the normal functioning of the fungal cells .
Biochemical Pathways
The compound’s action affects the lipid metabolism pathway in fungal cells. By inhibiting the Sec14 lipid-transfer proteins, it disrupts the normal lipid transport and metabolism processes, leading to downstream effects that can include impaired cell function and growth .
properties
IUPAC Name |
N-(dimethylaminomethylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUEAZDXGFDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401802 |
Source
|
Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41876-75-9 |
Source
|
Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-Dimethylaminomethylidene]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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